molecular formula C15H16N2O3 B13869487 Methyl 4-((3,4-diaminophenoxy)methyl)benzoate

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate

Cat. No.: B13869487
M. Wt: 272.30 g/mol
InChI Key: HFEDUYBYKXPZBQ-UHFFFAOYSA-N
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Description

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzoic acid and contains both amine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3,4-diaminophenoxy)methyl)benzoate typically involves the reaction of 3,4-diaminophenol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitro groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding due to its amine groups.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((3,4-diaminophenoxy)methyl)benzoate is not well-documented. its amine groups can interact with various biological molecules, potentially affecting enzyme activity and protein function. The ester group may also undergo hydrolysis, releasing benzoic acid derivatives that can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the diamine functionality.

    Methyl 4-(bromomethyl)benzoate: Precursor in the synthesis of Methyl 4-((3,4-diaminophenoxy)methyl)benzoate.

    Methyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of diamine groups.

Uniqueness

This compound is unique due to the presence of both amine and ester functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 4-[(3,4-diaminophenoxy)methyl]benzoate

InChI

InChI=1S/C15H16N2O3/c1-19-15(18)11-4-2-10(3-5-11)9-20-12-6-7-13(16)14(17)8-12/h2-8H,9,16-17H2,1H3

InChI Key

HFEDUYBYKXPZBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N

Origin of Product

United States

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